Cas no 2297296-80-9 (2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid)

2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid is a versatile compound with significant applications in organic synthesis. It features a unique azabicyclo[3.2.0]heptane ring system, which enhances its stability and reactivity. The presence of a benzyloxy carbonyl group facilitates various transformations, offering flexibility in synthetic pathways. This compound is well-suited for the preparation of complex organic molecules, particularly those requiring a stable azabicyclo ring system.
2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid structure
2297296-80-9 structure
Product Name:2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
CAS No:2297296-80-9
MF:C15H17NO4
MW:275.299784421921
CID:6208340
PubChem ID:165895262
Update Time:2025-06-20

2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2297296-80-9
    • 2-[(benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
    • EN300-7116911
    • 2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
    • Inchi: 1S/C15H17NO4/c17-13(18)15-8-6-12(15)7-9-16(15)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
    • InChI Key: BHWUVTUOEPCHFQ-UHFFFAOYSA-N
    • SMILES: OC(C12CCC1CCN2C(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 275.11575802g/mol
  • Monoisotopic Mass: 275.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.8Ų

2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid Pricemore >>

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Additional information on 2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid

Professional Introduction to 2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS No: 2297296-80-9)

2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid, identified by its CAS number 2297296-80-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic amino acids, characterized by its intricate cyclic structure and functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular framework of this compound consists of a seven-membered azabicyclic core, which is a key feature contributing to its unique chemical properties and reactivity. The presence of both carbamate and benzyloxy functional groups provides multiple sites for chemical modification, making it a versatile building block for drug discovery and development. The rigid bicyclic system enhances the metabolic stability of derived molecules, a crucial factor in pharmaceutical design.

In recent years, there has been growing interest in the application of such bicyclic scaffolds in the design of novel therapeutic agents. The< strong>azabicyclo[3.2.0]heptane motif has been explored for its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of this scaffold have shown promise in targeting enzymes involved in inflammation and pain management, making them attractive candidates for further pharmacological investigation.

The< strong>benzyloxycarbonyl (Boc) group in the molecule serves as a protecting group for amino functions during synthetic processes, ensuring selective reactivity and preventing unwanted side reactions. This protective role is particularly important in multi-step syntheses where orthogonal functional group transformations are required. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent modifications without compromising the integrity of other functional moieties.

Recent advancements in synthetic methodologies have enabled more efficient access to complex molecules like 2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid. Techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been employed to construct the azabicyclic core with high precision and enantioselectivity. These methods not only improve yield but also enhance the overall quality of the final product, which is critical for subsequent biological evaluation.

The compound's potential applications extend beyond simple intermediates; it serves as a precursor for more complex pharmacophores. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity towards therapeutic targets. For example, modifications at the benzyloxy substituent have been shown to fine-tune pharmacokinetic properties, improving bioavailability and reducing off-target effects.

The role of computational chemistry in optimizing derivatives of 2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid cannot be overstated. Molecular modeling techniques allow researchers to predict binding interactions with biological targets, thereby guiding the design of more effective drug candidates. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and reduce the time-to-market for novel therapeutics.

In conclusion, 2-[(Benzyloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid represents a significant advancement in pharmaceutical chemistry due to its versatile structure and functional groups. Its applications in drug development are vast, ranging from intermediate synthesis to target-based optimization. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutic agents.

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